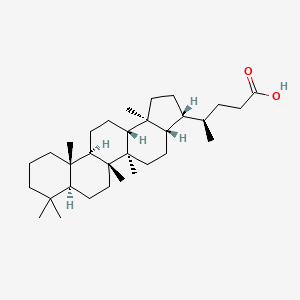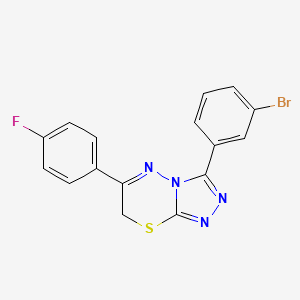
Aurein 3.1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aurein 3.1 is an antimicrobial peptide known for its potent antibiotic properties. It is part of the aurein family of peptides, which are derived from the skin secretions of the Australian green tree frog, Litoria aurea. This compound exhibits significant activity against Gram-positive bacteria, making it a valuable compound in the fight against bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aurein 3.1 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process. This requires optimization of reaction conditions to ensure high yield and purity. The peptide is then cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions: Aurein 3.1 primarily undergoes reactions typical of peptides, including:
Oxidation: The oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Amino acid substitutions can be introduced to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with altered amino acid sequences .
Wissenschaftliche Forschungsanwendungen
Aurein 3.1 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the innate immune system of amphibians and its interaction with bacterial membranes.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of antimicrobial coatings and materials
Wirkmechanismus
Aurein 3.1 exerts its antimicrobial effects by interacting with bacterial membranes. It adopts an alpha-helical structure upon contact with the membrane, leading to membrane destabilization and permeabilization. This results in the leakage of cellular contents and ultimately bacterial cell death. The peptide targets the lipid bilayer of the membrane, disrupting its integrity and causing cell lysis .
Vergleich Mit ähnlichen Verbindungen
Aurein 2.6: Another peptide from the aurein family with similar antimicrobial properties.
Magainin: An antimicrobial peptide from the African clawed frog, Xenopus laevis.
Defensin: A class of antimicrobial peptides found in various organisms, including humans
Comparison: Aurein 3.1 is unique in its high potency against Gram-positive bacteria and its ability to adopt a stable alpha-helical structure in the presence of lipid bilayers. Compared to other antimicrobial peptides like magainin and defensin, this compound has a distinct amino acid sequence and mechanism of action, making it a valuable tool for studying peptide-membrane interactions and developing new antimicrobial agents .
Eigenschaften
Molekularformel |
C81H136N22O20 |
|---|---|
Molekulargewicht |
1738.1 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C81H136N22O20/c1-15-44(9)64(68(85)110)100-77(119)58(40-104)94-61(107)39-88-70(112)49(14)91-80(122)66(46(11)17-3)102-75(117)56(34-51-37-86-41-89-51)93-60(106)38-87-69(111)48(13)90-79(121)65(45(10)16-2)101-72(114)53(29-23-25-31-83)95-71(113)52(28-22-24-30-82)96-78(120)63(43(7)8)99-81(123)67(47(12)18-4)103-76(118)57(35-62(108)109)98-74(116)55(33-50-26-20-19-21-27-50)97-73(115)54(32-42(5)6)92-59(105)36-84/h19-21,26-27,37,41-49,52-58,63-67,104H,15-18,22-25,28-36,38-40,82-84H2,1-14H3,(H2,85,110)(H,86,89)(H,87,111)(H,88,112)(H,90,121)(H,91,122)(H,92,105)(H,93,106)(H,94,107)(H,95,113)(H,96,120)(H,97,115)(H,98,116)(H,99,123)(H,100,119)(H,101,114)(H,102,117)(H,103,118)(H,108,109)/t44-,45-,46-,47-,48-,49-,52-,53-,54-,55-,56-,57-,58-,63-,64-,65-,66-,67-/m0/s1 |
InChI-Schlüssel |
NVLUQRRSHVBFHI-PXGMBHJKSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Kanonische SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382920.png)
![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)



![2-[5-[[2-[(4-Bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium;chloride](/img/structure/B12382938.png)


![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)



![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)
![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
